molecular formula C10H9NO2 B1605778 2-Methoxyquinolin-8-ol CAS No. 74668-72-7

2-Methoxyquinolin-8-ol

Cat. No. B1605778
CAS RN: 74668-72-7
M. Wt: 175.18 g/mol
InChI Key: AJWJCDDMGBKWAW-UHFFFAOYSA-N
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Description

2-Methoxyquinolin-8-ol is a chemical compound with the formula C10H9NO2 . It is used for research purposes .


Synthesis Analysis

The synthesis of 2-Methoxyquinolin-8-ol involves the use of Phenyltrifluoromethanesulfonimide and triethylamine added to hydroxyquinoline in dry DCM at room temperature and heated at 40C for 14 hours . After cooling to room temperature, an aqueous potassium carbonate solution is added and the mixture is extracted with dichloromethane . The combined organic extracts are washed with water and brine, dried over sodium sulfate, filtered, and evaporated . The crude product is purified by flash chromatography to give the desired product as a white solid .

Scientific Research Applications

Chemosensing Applications

  • Metal Ion Detection: The compound 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 exhibits selective response to Cd^2+ over other tested metal ions, indicating its potential use in measuring Cd^2+ concentrations in waste effluent streams and food products (Prodi et al., 2001).

Therapeutic Research

  • Alzheimer's Disease: A family of 2-substituted 8-hydroxyquinolines has been proposed for Alzheimer's disease treatment, showing efficiency in disaggregating metal-enriched amyloid plaques and inhibiting Cu/Aβ redox chemistry, suggesting a basis for their metal chaperone activity and neuroprotective effects (Kenche et al., 2013).

Spectroscopy and Computational Studies

  • Biologically Important Derivatives: Methyl and phosphinyl derivatives of 2-methylquinolin-8-ol and related compounds have been synthesized and characterized, demonstrating their significance in molecular structure analysis through spectroscopy and computational studies (Małecki et al., 2010).

Antiparasitic Activities

  • Antiparasitic Agent Research: The antiparasitic activities and reduced hematotoxicity of enantiomers of an 8-aminoquinoline compound indicate the potential for developing safer antiparasitic agents, highlighting the importance of stereochemistry in therapeutic efficacy and safety profiles (Nanayakkara et al., 2008).

Diagnostic Applications

  • Cancer Diagnosis: An analytical model for the interaction between a nano molecule related to 2-methoxyquinolin-8-ol and a two-mode field has been presented for diagnosing human cancer cells, tissues, and tumors, suggesting its utility in cancer diagnosis through quantum entanglement dynamics (Alireza et al., 2019).

Imaging and Sensing

  • Zinc Ion Sensing: A fluorescent Zn^2+ sensor based on the 8-aminoquinoline platform demonstrates quick, selective binding to Zn^2+, with potential applications for cell imaging studies, emphasizing its utility in biological research (Pradhan et al., 2015).

Safety and Hazards

The safety information for 2-Methoxyquinolin-8-ol includes a signal word of “Warning” and hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

2-methoxyquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-9-6-5-7-3-2-4-8(12)10(7)11-9/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWJCDDMGBKWAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CC=C2O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354055
Record name 8-quinolinol, 2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyquinolin-8-ol

CAS RN

74668-72-7
Record name 8-quinolinol, 2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 8-(benzyloxy)-2-methoxyquinoline (2.2 g, 8.3 mmol) in EtOH (40 mL) was added Pd/C (230 mg). The mixture was stirred at 25° C. for 16 h under an atmosphere of H2. The mixture was filtered, and the filtrate was evaporated to give the desired compound (1.2 g, 83%). 1HNMR (CDCl3, 400 MHz) δ: 7.91 (d, J=8.8 Hz, 1H), 7.52 (br. s., 1H), 7.23-7.15 (m, 2H), 7.07 (dd, J=1.4, 7.2 Hz, 1H), 6.85 (d, J=8.8 Hz, 1H), 3.99 (s, 3H).
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
230 mg
Type
catalyst
Reaction Step One
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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